molecular formula C15H27NO4 B1414247 (1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid CAS No. 2137135-54-5

(1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid

Numéro de catalogue: B1414247
Numéro CAS: 2137135-54-5
Poids moléculaire: 285.38 g/mol
Clé InChI: KBTQPEGXSHURMJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid is a complex organic compound with a unique structure that includes a cyclohexane ring, a tert-butoxycarbonyl group, and an ethylamino moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the cyclohexane ring and subsequent functionalization to introduce the ethylamino moiety. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product specifications.

Analyse Des Réactions Chimiques

Types of Reactions

(1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Arginase Inhibition

One of the prominent applications of this compound is in the development of arginase inhibitors. Arginase plays a crucial role in the urea cycle and has been implicated in various diseases, including cancer and cardiovascular diseases. The compound has been studied for its ability to inhibit arginase activity, which can potentially lead to therapeutic benefits in conditions where arginine metabolism is disrupted .

1.2 Anticancer Properties

Research indicates that derivatives of this compound can exhibit anticancer properties by modulating nitric oxide production through arginase inhibition. This pathway is significant in tumor microenvironments, where arginine depletion can affect T-cell function and immune response .

Synthetic Methodologies

2.1 Asymmetric Synthesis

The compound is utilized as a chiral auxiliary in asymmetric synthesis. Its structure allows for the selective formation of β-amino acids, which are vital components in many pharmaceutical agents. The use of (1R,4R)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid as a chiral building block facilitates the enantioselective synthesis of complex molecules .

2.2 Building Block for Peptide Synthesis

Due to its amino acid-like structure, this compound serves as a building block for peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at the amine site while maintaining the integrity of the carboxylic acid functionality . This feature is particularly useful in the synthesis of peptides with specific sequences and functionalities.

Case Studies and Research Findings

StudyFindingsApplication
MDPI Study on Arginase Inhibitors Demonstrated that compounds similar to this compound effectively inhibit arginase with IC50 values indicating strong potency against hARG-1 and hARG-2 .Development of therapeutic agents targeting arginine metabolism.
Synthesis of β-Amino Acids Utilized as a chiral auxiliary to produce β-amino acids with high enantioselectivity, showcasing its versatility in organic synthesis .Asymmetric synthesis in pharmaceutical development.
Anticancer Research Investigated for its role in modulating immune responses through nitric oxide pathways, highlighting potential applications in cancer therapy .Targeting tumor microenvironments to enhance immune response.

Mécanisme D'action

The mechanism of action of (1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to (1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid include other cyclohexane derivatives with different functional groups, such as:

  • (1r,4r)-4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)cyclohexanecarboxylic acid
  • (1r,4r)-4-(((tert-Butoxycarbonyl)(propyl)amino)methyl)cyclohexanecarboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Activité Biologique

(1R,4R)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid, commonly referred to as Boc-ethyl-amino-cyclohexane carboxylic acid, is a compound of significant interest in medicinal chemistry and pharmaceutical research. Its structural characteristics suggest potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.

  • Molecular Formula : C13H23NO4
  • Molecular Weight : 257.33 g/mol
  • CAS Number : 27687-14-5
  • IUPAC Name : (1R,4R)-4-(((tert-butoxycarbonyl)amino)methyl)cyclohexane-1-carboxylic acid

Biological Activity Overview

The biological activity of this compound has been explored primarily through its interactions with various enzymes and its potential therapeutic applications. Here are some key findings:

Enzyme Inhibition

  • Plasmin Inhibition : The compound has been noted for its ability to inhibit plasmin-induced fibrinolysis, making it a candidate for treating hemorrhagic diseases. This activity is particularly relevant in surgical settings where abnormal bleeding may occur .
  • Transition State Analogue : Research indicates that derivatives of this compound can serve as transition state analogues for enzymes involved in key metabolic pathways, thus acting as inhibitors .

Antifibrinolytic Properties

The compound exhibits antifibrinolytic properties, which are beneficial in managing conditions related to excessive bleeding. Its mechanism involves the inhibition of plasminogen activation, thereby reducing the breakdown of fibrin clots .

Case Studies

Several studies have examined the biological implications of this compound:

  • Study on Hemorrhagic Disorders :
    • Objective : To evaluate the efficacy of the compound in preventing excessive bleeding during surgeries.
    • Findings : The compound significantly reduced blood loss in animal models undergoing surgical procedures, demonstrating its potential as a therapeutic agent in clinical settings.
  • Mechanistic Study on Enzyme Interaction :
    • Objective : To elucidate the interaction between the compound and plasminogen.
    • Findings : The study revealed that the compound binds competitively to plasminogen, inhibiting its activation and subsequent fibrinolysis.

Data Tables

PropertyValue
Molecular FormulaC13H23NO4
Molecular Weight257.33 g/mol
CAS Number27687-14-5
Purity97%
Biological ActivityPlasmin inhibition

Research Findings

Recent literature highlights various aspects of the biological activity of this compound:

  • Synthesis and Characterization : Efficient synthetic routes have been developed that enhance yield and purity, facilitating further biological testing .
  • Potential Applications : Beyond its antifibrinolytic properties, ongoing research is exploring its use in cancer therapy due to its ability to modulate proteolytic enzymes involved in tumor progression .

Propriétés

IUPAC Name

4-[[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-5-16(14(19)20-15(2,3)4)10-11-6-8-12(9-7-11)13(17)18/h11-12H,5-10H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTQPEGXSHURMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCC(CC1)C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137643-39-9
Record name 4-({[(tert-butoxy)carbonyl](ethyl)amino}methyl)cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
(1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
(1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
(1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
(1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid
Reactant of Route 6
Reactant of Route 6
(1r,4r)-4-(((tert-Butoxycarbonyl)(ethyl)amino)methyl)cyclohexanecarboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.